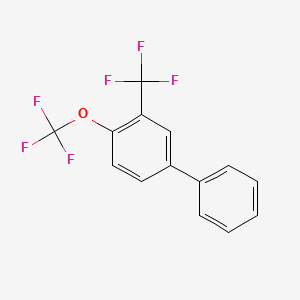
4-(Trifluoromethoxy)-3-(trifluoromethyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethoxy)-3-(trifluoromethyl)-1,1'-biphenyl, also referred to as TFMTB, is a chemical compound of interest to the scientific community due to its unique combination of properties. It is a stable, non-toxic, and relatively inexpensive compound that has potential applications in a variety of fields, from medicinal chemistry to materials science.
Mécanisme D'action
TFMTB has been shown to interact with a variety of biological systems, including proteins, enzymes, and cell membranes. Its mechanism of action is not yet fully understood, but it is believed to act as a ligand for transition metal complexes, as well as to interact with proteins and enzymes.
Biochemical and Physiological Effects
TFMTB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can act as an inhibitor of enzymes involved in the metabolism of drugs, as well as a modulator of cell surface receptors. It has also been shown to have an effect on gene expression and to have an anti-inflammatory effect in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
TFMTB has a number of advantages and limitations for laboratory experiments. It is a relatively inexpensive and non-toxic compound that is stable and easy to synthesize. It is also highly soluble in a variety of solvents, making it easy to work with in the laboratory. However, it is not very soluble in water, and its mechanism of action is still not fully understood, which can limit its use in certain experiments.
Orientations Futures
The potential future directions for research on TFMTB are numerous. Further research is needed to better understand its mechanism of action and its potential applications in medicinal chemistry, materials science, and biotechnology. Additionally, further research is needed to explore its potential use as a fluorescent probe for biological systems and its potential as a building block for the synthesis of polymers. Finally, further research is needed to explore its potential use as an inhibitor of enzymes involved in the metabolism of drugs and its potential as a modulator of cell surface receptors.
Méthodes De Synthèse
TFMTB can be synthesized in a two-step process. The first step involves the reaction of trifluoromethylbenzene with trifluoromethyl iodide in the presence of a base such as sodium hydroxide. This produces 4-(trifluoromethoxy)-3-(trifluoromethyl)benzene, which is then reacted with 1,1'-biphenyl in the presence of a catalyst such as palladium. This yields the desired product, TFMTB.
Applications De Recherche Scientifique
TFMTB has a variety of potential scientific research applications. It has been used as a ligand for transition metal complexes, as a reagent in organic synthesis, and as a fluorescent probe for biological systems. It has also been used as a building block for the synthesis of polymers, and it can be used to create materials with a range of physical and chemical properties.
Propriétés
IUPAC Name |
4-phenyl-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O/c15-13(16,17)11-8-10(9-4-2-1-3-5-9)6-7-12(11)21-14(18,19)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVYKTXABARJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)-3-(trifluoromethyl)-1,1'-biphenyl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



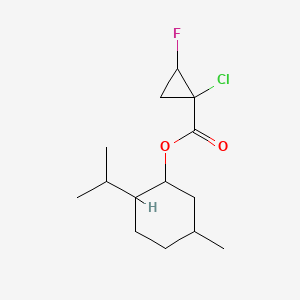
![N-[4-nitro-2,5-bis(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312786.png)

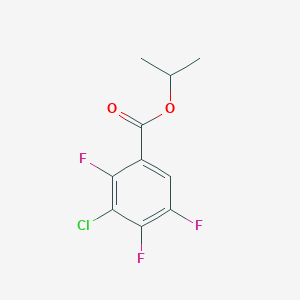
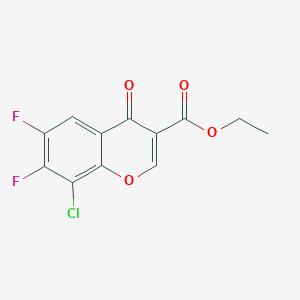

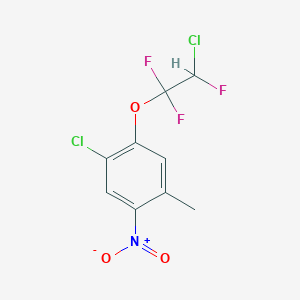
![4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine](/img/structure/B6312848.png)



